molecular formula C11H8IN3 B1443975 3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile CAS No. 1484323-96-7

3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile

Cat. No. B1443975
M. Wt: 309.11 g/mol
InChI Key: HNQSDXLSWNCJFD-UHFFFAOYSA-N
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Description

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

There are many methods to synthesize pyrazole derivatives. For example, one method involves the cyclocondensation of the α,β-ethylenic ketone with phenylhydrazine . Another method involves solvothermal reactions of CuX (X = Cl, Br, I, CN) with bis(4-iodo-1H-pyrazol-1-yl)methane or its methyl-substituted derivative .


Molecular Structure Analysis

The pyrazole ring is a five-membered heterocyclic structure that consists of two nitrogen atoms adjacent to three carbon atoms . It can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, 4-Iodopyrazole, a related compound, can undergo iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Scientific Research Applications

Application in Electrochemiluminescent Devices

A study highlighted the use of benzonitrile derivatives, specifically 4-(1H-tetrazol-5-yl)benzonitrile, in the synthesis of ruthenium polypyridyl complexes. These complexes demonstrate significant luminescence efficiency, making them potential candidates for electrochemiluminescent (ECL) devices. Such devices find applications in various fields including analytical chemistry, bioassays, and display technologies. The research emphasized the potential of these compounds in developing high-efficiency ECL systems (Stagni et al., 2006).

Role in Continuous Flow Iodination

Another study explored the iodination of benzonitrile derivatives under continuous flow conditions. This process is critical for synthesizing various pharmaceutical and chemical products. The research provided insights into the effectiveness of different bases in achieving selective iodination, a key step in the synthesis of many complex organic compounds (Dunn et al., 2018).

In Synthesis of Isoindoles and Isoquinolines

In the field of organic chemistry, benzonitrile derivatives are utilized in the synthesis of isoindoles and isoquinolines through palladium-catalyzed coupling reactions. This process highlights the role of these compounds in the formation of complex organic structures, which are important in pharmaceuticals and material sciences (Wei et al., 2000).

Synthesis of Highly Selective Dopamine D4 Receptor Ligands

The synthesis of iodine-labelled pyrazolo[1,5-a]pyridines using benzonitrile derivatives has been reported for the development of highly selective dopamine D4 receptor ligands. This application is significant in the field of neuroscience and pharmacology, especially for studying binding ligands to D4 receptors (Prante et al., 2001).

Development of Antimicrobial Agents

Benzonitrile derivatives have been utilized in the synthesis of novel antimicrobial agents. This showcases their importance in the development of new pharmaceutical compounds, particularly in combating microbial infections (Al‐Azmi et al., 2020).

As Ligands in Coordination Chemistry

New homoscorpionate ligands containing benzonitrile derivatives have been synthesized, influencing the coordination chemistry of various metals. These ligands find applications in catalysis and material science, highlighting the versatility of benzonitrile derivatives in complex chemical syntheses (Rheingold et al., 2003).

Future Directions

The future directions in the field of pyrazole derivatives are likely to involve the development of new synthesis methods and the exploration of their biological activities .

properties

IUPAC Name

3-[(4-iodopyrazol-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN3/c12-11-6-14-15(8-11)7-10-3-1-2-9(4-10)5-13/h1-4,6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQSDXLSWNCJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Iodopyrazol-1-ylmethyl)-benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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